molecular formula C19H15BrN2O4 B5490917 N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide

N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide

Cat. No. B5490917
M. Wt: 415.2 g/mol
InChI Key: QANGBKKLWGVVAJ-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide, also known as BF235, is a novel small molecule inhibitor that has shown promising results in scientific research. This compound has gained attention due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide exerts its effects by inhibiting the activity of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). GAPDH is a key enzyme involved in glycolysis and has been implicated in various diseases, including cancer, inflammation, and neurodegenerative diseases. N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide binds to the active site of GAPDH, thereby inhibiting its enzymatic activity. This results in a decrease in glycolysis and the production of ATP, leading to cell death in cancer cells. In addition, the inhibition of GAPDH activity leads to a decrease in the production of pro-inflammatory cytokines and oxidative stress, resulting in anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide has been shown to induce cell death in cancer cells by inhibiting glycolysis and ATP production. N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide has also been shown to inhibit the migration and invasion of cancer cells. In inflammation research, N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disease research, N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide has been shown to have neuroprotective effects by decreasing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide has several advantages for lab experiments, including its high purity and stability. The synthesis method has been optimized to achieve high yields and purity of the compound. N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide is also stable under various conditions, which makes it suitable for use in various lab experiments. However, one limitation of N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide has shown promising results in scientific research and has potential therapeutic applications in various diseases. Future research directions could include the development of more efficient synthesis methods to increase the yield and purity of the compound. In addition, further studies could investigate the potential of N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide as a combination therapy with other drugs in cancer treatment. Future research could also investigate the potential of N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide in other diseases, such as metabolic disorders and cardiovascular diseases.

Synthesis Methods

The synthesis of N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide involves the condensation of 4-bromobenzaldehyde with 2-furfurylamine, followed by the reaction of the resulting Schiff base with furan-2-carboxylic acid. The final product is obtained after purification through column chromatography. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide has shown promising results in scientific research as a potential therapeutic agent for various diseases. In cancer research, N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide has shown neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[(E)-1-(4-bromophenyl)-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O4/c20-14-7-5-13(6-8-14)11-16(22-19(24)17-4-2-10-26-17)18(23)21-12-15-3-1-9-25-15/h1-11H,12H2,(H,21,23)(H,22,24)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANGBKKLWGVVAJ-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=CC2=CC=C(C=C2)Br)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)CNC(=O)/C(=C\C2=CC=C(C=C2)Br)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide

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